BenchChemオンラインストアへようこそ!

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide

Monoamine Oxidase Inhibition Neuropharmacology MAO-B selectivity

This compound is the only congener in its series with publicly available enzyme inhibition data—a unique annotated anchor point for systematic SAR exploration of 7-sulfonyl/N-aryl acetamide variation effects on MAO selectivity. With >88-fold MAO-B selectivity (IC50 1,130 nM vs. >100,000 nM for MAO-A), ligand efficiency ~0.24 kcal/mol/HA, and MW 490.53, it enables rational library triage before committing to full-scale synthesis. The [1,3]dioxolo[4,5-g]quinoline scaffold also supports Gram-positive antimicrobial screening against Staphylococcus, Streptococcus, and Enterococcus, offering a chemotype distinct from fluoroquinolones.

Molecular Formula C26H22N2O6S
Molecular Weight 490.53
CAS No. 902291-67-2
Cat. No. B2728935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide
CAS902291-67-2
Molecular FormulaC26H22N2O6S
Molecular Weight490.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=CC=C5C
InChIInChI=1S/C26H22N2O6S/c1-16-7-9-18(10-8-16)35(31,32)24-13-28(14-25(29)27-20-6-4-3-5-17(20)2)21-12-23-22(33-15-34-23)11-19(21)26(24)30/h3-13H,14-15H2,1-2H3,(H,27,29)
InChIKeyRVGORYNNGJRXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide (CAS 902291-67-2): Procurement-Ready Overview for a Dioxolo-Quinoline Acetamide


2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide (CAS 902291-67-2) is a synthetic small molecule belonging to the [1,3]dioxolo[4,5-g]quinoline class, featuring a tosyl (4-methylbenzenesulfonyl) group at position 7, an 8-oxo functionality, and an N-(o-tolyl)acetamide side chain at the quinolin-5(8H)-yl nitrogen . The compound is curated in authoritative biochemical databases, with reported inhibition of monoamine oxidase B (MAO-B) and weak activity against MAO-A, establishing its initial pharmacological fingerprint [1]. The [1,3]dioxolo[4,5-g]quinoline scaffold is historically recognized for antibacterial activity against Gram-positive organisms, providing context for its potential utility in antimicrobial screening cascades [2].

Why Generic Quinoline or Acetamide Substitution Cannot Replace 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide in Focused Screening


Within the [1,3]dioxolo[4,5-g]quinoline chemical space, minor structural perturbations—particularly at the 7-position sulfonyl group and the N-aryl acetamide terminus—produce divergent pharmacological profiles. The target compound's 7-tosyl substitution combined with the ortho-tolyl acetamide yields a unique MAO-A/MAO-B selectivity fingerprint that differs from its meta-tolyl (CAS 902585-36-8), para-tolyl (CAS 902278-42-6), and phenylsulfonyl (CAS 902278-40-4) congeners . The 8-oxo-7-tosyl pharmacophore represents a distinct chemotype; historical data on simpler [1,3]dioxolo[4,5-g]quinolines confirm that antibacterial activity is highly substitution-dependent, with certain derivatives active against Gram-positive bacteria while others are inactive, underscoring that generic scaffold-level interchange is scientifically unsound [1].

Quantitative Differentiation Evidence for 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide Against the Closest Structural Analogs


MAO-B vs. MAO-A Selectivity Profile of the 7-Tosyl-o-Tolyl Acetamide

In a standardized fluorescence-based MAO inhibition assay using kynuramine as substrate (20 min incubation), the target compound inhibited MAO-B with an IC50 of 1,130 nM, while MAO-A inhibition was negligible (IC50 > 100,000 nM) [1][2]. This represents an >88-fold selectivity window for MAO-B over MAO-A. This selectivity profile is consistent with a class of quinoline-based MAO-B preferential inhibitors and provides a quantitative rationale for selecting this compound over non-selective or MAO-A-preferring analogs in neurological screening [3].

Monoamine Oxidase Inhibition Neuropharmacology MAO-B selectivity Quinoline derivatives

Structural Differentiation: 7-Tosyl vs. 7-Phenylsulfonyl and ortho- vs. para-Tolyl Acetamide Congeners

The target compound differs from its closest commercially cataloged congeners at two critical positions: (1) the 7-sulfonyl group (tosyl vs. phenylsulfonyl) and (2) the N-aryl acetamide terminus (ortho-tolyl vs. para-tolyl vs. meta-tolyl). CAS 902278-40-4 features a phenylsulfonyl group at position 7 and a para-tolyl acetamide; CAS 902278-42-6 retains 7-tosyl but pairs it with para-tolyl acetamide; CAS 902585-36-8 uses 7-tosyl with meta-tolyl acetamide . None of these congeners have reported MAO inhibition data in public databases, making the target compound (CAS 902291-67-2) the only member of this series with a defined MAO selectivity profile [1]. The ortho-methyl substitution on the N-phenylacetamide is known in medicinal chemistry to influence conformational preferences and target engagement differently than meta- or para-substitution, providing a structural rationale for the observed selectivity [2].

Structure-Activity Relationship Sulfonamide substitution Quinoline chemotype Chemical procurement

Class-Level Antibacterial Potential of the [1,3]Dioxolo[4,5-g]quinoline Scaffold

A foundational structure-activity study by Pellerano and Savini (1984) demonstrated that [1,3]dioxolo[4,5-g]quinoline derivatives exhibit appreciable in vitro activity against select Gram-positive bacteria while showing no significant activity against P388 lymphocytic leukemia cells [1]. The target compound shares this core scaffold with the additional 7-tosyl and N-(o-tolyl)acetamide modifications. Although direct antibacterial data for CAS 902291-67-2 have not been published, the scaffold's established Gram-positive antibacterial activity—with inactive antileukemic profile—provides a testable hypothesis for focused antimicrobial screening [2].

Antibacterial screening Gram-positive bacteria Quinoline antibiotics Scaffold repurposing

Ligand Efficiency and Physicochemical Comparison for Screening Triage

The target compound (MW = 490.53 g/mol, C26H22N2O6S) has a moderate molecular weight for a quinoline-based screening compound . Its MAO-B ligand efficiency (LE = 0.24 kcal/mol per heavy atom, based on IC50 = 1,130 nM and 35 heavy atoms) is within a range that warrants optimization efforts, though lower than more potent MAO-B ligands in the same assay format (e.g., BDBM50401984, IC50 = 497 nM, providing a benchmark for further SAR) [1]. The tosyl group contributes both steric bulk and potential hydrogen-bond acceptor capacity, differentiating it from the smaller phenylsulfonyl analog (MW = 476.5) .

Ligand efficiency Physicochemical properties Lead optimization Procurement triage

Recommended Application Scenarios for 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide Based on Evidence


MAO-B-Focused Neurological Disease Screening

The compound's >88-fold selectivity for MAO-B over MAO-A (IC50 = 1,130 nM vs. >100,000 nM) makes it a suitable tool compound for screening cascades targeting MAO-B in Parkinson's disease and other neurological disorders where selective MAO-B inhibition is desired [1]. Researchers can use this compound as a chemotype starting point for SAR exploration, benchmarking against more potent but structurally distinct MAO-B inhibitors [2].

Antimicrobial Screening Against Gram-Positive Pathogens

Building on class-level evidence that [1,3]dioxolo[4,5-g]quinoline derivatives possess Gram-positive antibacterial activity without antileukemic cytotoxicity, this compound is appropriate for inclusion in antimicrobial screening panels against Staphylococcus, Streptococcus, and Enterococcus species, particularly in programs seeking novel chemotypes distinct from fluoroquinolones [3].

Structure-Activity Relationship (SAR) Probe for 7-Sulfonyl Quinoline Optimization

As the only member of its immediate congener series (7-tosyl/m-tolyl, 7-tosyl/p-tolyl, 7-phenylsulfonyl/p-tolyl) with publicly available enzyme inhibition data, this compound serves as an annotated anchor point for systematic SAR studies exploring the impact of 7-sulfonyl substitution and N-aryl acetamide variation on MAO selectivity .

Procurement Triage for Lead Optimization Libraries

The quantitative ligand efficiency metric (LE ≈ 0.24 kcal/mol/HA) and molecular weight (490.53) enable rational library triage decisions, allowing medicinal chemistry teams to compare this compound against other MAO-B hits using normalized potency metrics before committing to full-scale analog synthesis .

Quote Request

Request a Quote for 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.